Tesmilifene is a novel potentiator of chemotherapy which, when added to doxorubicin, achieved an unexpected and very large survival advantage over doxorubicin alone in a randomized trial in advanced breast cancer.
Tesmilifene
CAS No.: 98774-23-3
Cat. No.: VC0005231
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98774-23-3 |
---|---|
Molecular Formula | C19H25NO |
Molecular Weight | 283.4 g/mol |
IUPAC Name | 2-(4-benzylphenoxy)-N,N-diethylethanamine |
Standard InChI | InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3 |
Standard InChI Key | NFIXBCVWIPOYCD-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2 |
Canonical SMILES | CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Tesmilifene (C₁₉H₂₅NO) is a diarylmethane derivative with a molecular weight of 283.4 g/mol . Its structure lacks the stilbene bridge and third phenyl ring found in selective estrogen receptor modulators (SERMs) like tamoxifen, rendering it incapable of binding estrogen receptors . The compound exists as a hydrochloride salt (C₁₉H₂₆ClNO) in clinical formulations .
Key Chemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₂₅NO (free base) | |
Molecular Weight | 283.4 g/mol | |
SMILES | CCN(CC)CCOC1=CC=C(CC2=CC=CC=C2)C=C1 | |
InChI Key | NFIXBCVWIPOYCD-UHFFFAOYSA-N | |
CAS Registry | 98774-23-3 (free base) |
Tesmilifene’s achiral structure and lack of defined stereocenters simplify its synthesis but limit target specificity . Its benzylphenoxy core facilitates interactions with histamine receptors and ATP-binding cassette (ABC) transporters .
Pharmacological Profile
Primary Targets
Tesmilifene binds two key targets:
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Histamine H1 Receptor (HRH1): Weak antagonism (Ki > 1 µM), insufficient for antihistaminic effects .
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P-Glycoprotein (ABCB1): Activates this multidrug resistance (MDR) pump, paradoxically enhancing chemotherapy efficacy .
Drug Metabolism
Hepatic cytochrome P450 enzymes, particularly CYP3A4, metabolize Tesmilifene. Its interaction with CYP3A4 modulates arachidonic acid pathways, potentially influencing cancer cell proliferation .
Mechanism of Action
Tesmilifene’s chemopotentiation mechanism involves dual pathways:
P-Glycoprotein Activation and ATP Depletion
In multidrug-resistant (MDR+) cancer cells, Tesmilifene acts as a P-gp substrate, stimulating ATP-dependent drug efflux. This hyperactivation depletes cellular ATP reserves, triggering lethal reactive oxygen species (ROS) via mitochondrial stress . Notably, this mechanism spares non-MDR cells, explaining its selective toxicity .
Modulation of Arachidonic Acid Metabolism
By displacing histamine from antiestrogen binding sites (AEBS) on CYP3A4, Tesmilifene alters hydroxyeicosatetraenoic acid (HETE) production, indirectly suppressing pro-metastatic signaling .
Clinical Development and Trials
Phase III Trial (NCIC MA.19)
A randomized study (n=305) compared doxorubicin ± Tesmilifene in advanced breast cancer:
Outcome | Doxorubicin Alone | Doxorubicin + Tesmilifene | P-value |
---|---|---|---|
Median Survival | 15.6 months | 23.6 months | <0.03 |
1-Year Survival Rate | 58% | 78% | N/A |
Progression-Free Survival | 7.8 months | 7.9 months | NS |
Despite equivalent early endpoints, Tesmilifene conferred a 50% survival improvement, attributed to delayed MDR+ cell death .
Subgroup Analyses
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Disease-Free Interval (DFI): Patients with DFI ≤36 months saw median survival increase from 12.2 to 29.7 months (p=0.0016) .
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Response Status: Responders (CR/PR/SD) had improved survival (p<0.007) .
Adverse Effects and Discontinuation
Tesmilifene’s development was halted due to:
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